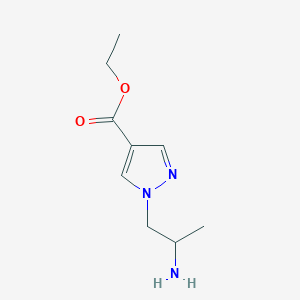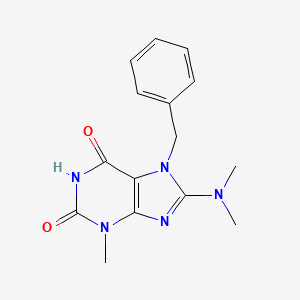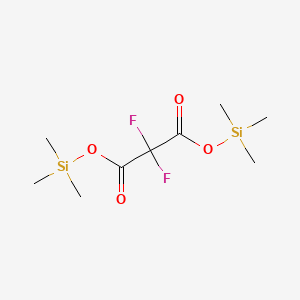
2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules found in many biomolecules like DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the phenyl groups. The ethoxy and methoxy groups could be introduced through etherification reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the purine ring system and the attached phenyl rings. The ethoxy and methoxy groups would add further complexity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine ring system and the attached functional groups. The ether groups (ethoxy and methoxy) are generally quite stable and unreactive. The carboxamide group could potentially participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar aromatic rings could give it both polar and nonpolar characteristics .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
- Studies on purine N-oxides have developed methods for the synthesis of various purine derivatives, highlighting the interest in modifying purine structures for different scientific purposes. For instance, the direct oxidation of alkoxypurines to purine 3-N-oxides and subsequent transformations into hypoxanthine derivatives exemplify the chemical versatility of purine compounds (Kawashima & Kumashiro, 1969).
- Research into acyclic nucleotide analogues derived from purines via cross-coupling reactions showcases the application of purine derivatives in developing potentially biologically active molecules. This work underlines the importance of purine chemistry in synthesizing new compounds with possible therapeutic applications (Česnek, Hocek, & Holý, 2000).
Potential Biological Activities
- The synthesis of novel benzodifuranyl and related heterocyclic compounds from purine precursors for evaluation as anti-inflammatory and analgesic agents demonstrates the biomedical research potential of purine derivatives. These compounds have been shown to inhibit COX enzymes and possess significant analgesic and anti-inflammatory activities, highlighting the potential of purine derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Investigations into the hydrogen bonding in DNA base recognition using purine derivatives underline the relevance of these compounds in understanding genetic material interactions and the potential for developing targeted therapies or diagnostic tools (Gaugain et al., 1981).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-14-10-6-4-8-12(14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-9-5-7-11-15(13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSHBFJJOXPHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)
![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)
![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)
![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)


![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)